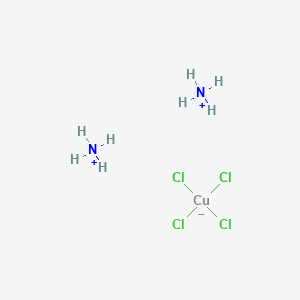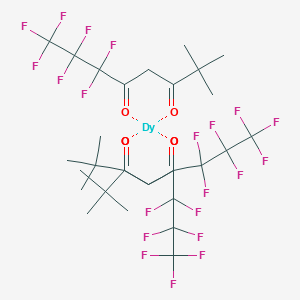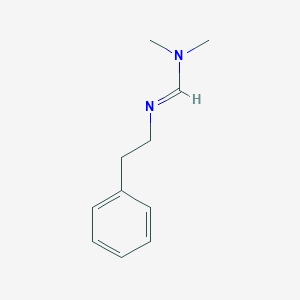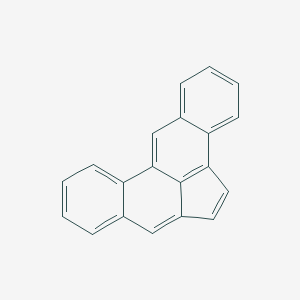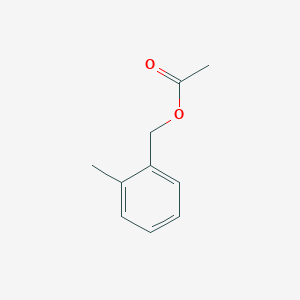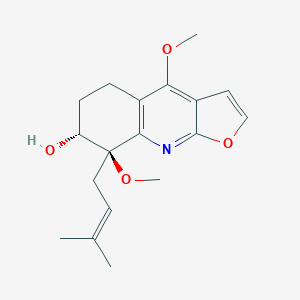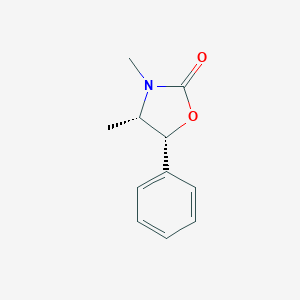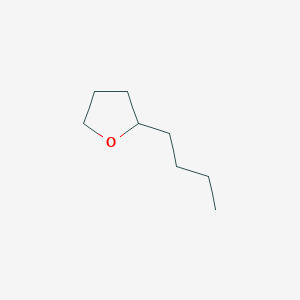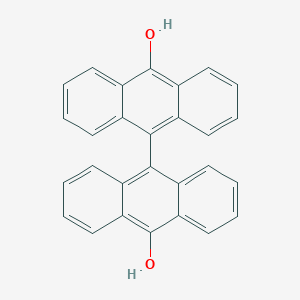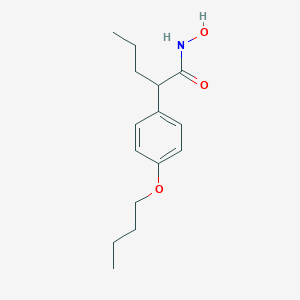
Acetohydroxamic acid, 2-(4-butoxyphenyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AHA is a white crystalline powder that was first synthesized in the 1950s. It has been used in the treatment of urinary tract infections and as a chelating agent for heavy metals. However, its potential applications in scientific research have recently gained attention due to its unique properties.
Wirkmechanismus
AHA works by inhibiting the activity of the enzyme urease, which is responsible for the hydrolysis of urea to produce ammonia. By inhibiting this enzyme, AHA can prevent the formation of kidney stones and reduce the risk of urinary tract infections. AHA has also been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
AHA has a wide range of biochemical and physiological effects. It has been shown to reduce the levels of ammonia in the blood, which can be beneficial for patients with liver disease. AHA has also been shown to reduce the levels of nitric oxide, a molecule that plays a role in inflammation and oxidative stress. Additionally, AHA has been shown to increase the levels of glutathione, an antioxidant that helps protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
AHA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, AHA has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness. Additionally, its use in lab experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are several potential future directions for research on AHA. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for AHA in cancer patients. Another area of interest is its potential use as a chelating agent for heavy metals. AHA has been shown to have a high affinity for certain heavy metals, and further studies are needed to determine its effectiveness in removing these metals from the body. Finally, AHA may have potential applications in the treatment of other conditions, such as liver disease and inflammation. Further studies are needed to determine the full extent of its therapeutic potential.
In conclusion, AHA is a promising compound for use in scientific research. Its unique properties and well-understood mechanism of action make it a valuable tool for studying a wide range of biological processes. Further research is needed to fully explore its potential applications in medicine and other fields.
Synthesemethoden
AHA can be synthesized through a multi-step process starting from 4-butoxyphenol and propyl bromide. The final step involves the reaction of the intermediate product with hydroxylamine hydrochloride to yield AHA. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
AHA has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of urease, an enzyme that plays a role in the formation of kidney stones. AHA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of tumor cells in vitro.
Eigenschaften
CAS-Nummer |
15560-25-5 |
|---|---|
Produktname |
Acetohydroxamic acid, 2-(4-butoxyphenyl)-2-propyl- |
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-(4-butoxyphenyl)-N-hydroxypentanamide |
InChI |
InChI=1S/C15H23NO3/c1-3-5-11-19-13-9-7-12(8-10-13)14(6-4-2)15(17)16-18/h7-10,14,18H,3-6,11H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
XQTREDVXSGVXPT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CCC)C(=O)NO |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1)CC(=O)NO)CCC |
Andere CAS-Nummern |
15560-25-5 |
Synonyme |
2-(p-Butoxyphenyl)valerohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



